[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate
CAS No.: 1158412-84-0
Cat. No.: VC2921502
Molecular Formula: C10H13ClN2O3S
Molecular Weight: 276.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158412-84-0 |
|---|---|
| Molecular Formula | C10H13ClN2O3S |
| Molecular Weight | 276.74 g/mol |
| IUPAC Name | (5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid |
| Standard InChI | InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) |
| Standard InChI Key | OROQNRYMFPASPS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN |
| Canonical SMILES | CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN |
Introduction
Synthesis and Preparation Methods
Preparation Techniques
The preparation of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate would typically involve careful control of reaction conditions to ensure high purity of the final product. Salt formation is generally carried out in appropriate solvents that facilitate the acid-base reaction and subsequent crystallization of the salt form.
For similar indole derivatives, purification techniques often include recrystallization, column chromatography, or a combination of both. The selection of appropriate solvents for recrystallization is crucial to obtain high-purity crystals of the desired salt. Quality control would typically involve analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The structure-activity relationships of indole derivatives have been extensively studied in medicinal chemistry. The search results indicate that modifications to the indole scaffold can significantly impact biological activity. For example, in related research, the addition of a methyl group to indole structures was found to influence selectivity for certain enzyme targets and reduce potency against others .
In the case of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate, the chloro substituent at position 5 may influence the electronic properties of the indole ring, potentially affecting its binding affinity to biological targets. Comparative studies with similar compounds, such as the fluoro analog [(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate (CID 53398780), could provide valuable insights into how halogen substitutions affect biological activity .
Analytical Methods and Characterization
Chromatographic Methods
Chromatographic techniques are commonly employed for the purification and analysis of organic compounds like [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with appropriate detection methods would be suitable for quantitative analysis and purity determination.
For research purposes, thin-layer chromatography (TLC) may serve as a rapid method for monitoring reactions and preliminary purity assessments. The development of validated analytical methods would be essential for quality control if this compound were to be utilized in pharmaceutical applications.
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